molecular formula C8H12 B15190567 48Jqh4byt8 CAS No. 62777-48-4

48Jqh4byt8

Cat. No.: B15190567
CAS No.: 62777-48-4
M. Wt: 108.18 g/mol
InChI Key: YZFVTGCKLQCIFB-KVFPUHGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRICYCLO(5.1.0.03,5)OCTANE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentadiene and acetylene derivatives, which undergo a series of cycloaddition reactions to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of TRICYCLO(5.1.0.03,5)OCTANE may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

TRICYCLO(5.1.0.03,5)OCTANE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include tricyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

TRICYCLO(5.1.0.03,5)OCTANE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying tricyclic systems.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of TRICYCLO(5.1.0.03,5)OCTANE involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TRICYCLO(5.1.0.03,5)OCTANE include other tricyclic hydrocarbons such as:

Uniqueness

The uniqueness of TRICYCLO(510Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

62777-48-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(1S,3S,5R,7R)-tricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2/t5-,6+,7-,8+

InChI Key

YZFVTGCKLQCIFB-KVFPUHGPSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]2C[C@@H]3[C@H]1C3

Canonical SMILES

C1C2CC2CC3C1C3

Origin of Product

United States

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